molecular formula C13H14N2 B038939 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-89-1

1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B038939
M. Wt: 198.26 g/mol
InChI Key: OJWIBJCTTSRXTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives can be achieved through multiple routes. A notable method involves the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes catalyzed by chiral phosphoric acid, offering a highly efficient approach for preparing these compounds with high yields and enantioselectivities (He et al., 2011). Another approach includes reactions of 1-(2-haloethyl)pyrrole-2-carbaldehydes with chiral auxiliaries, leading to the synthesis of 1-substituted derivatives through the addition of organometallic reagents (Gualandi et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives reveals a compact fused ring system that can exhibit various electronic and steric properties depending on the substitution pattern. The presence of the phenyl group adds to the π-electron system, affecting the compound's reactivity and interaction with biological targets. Structural elucidation techniques such as X-ray crystallography and NMR spectroscopy play crucial roles in determining the precise configuration and conformation of these molecules in both solid-state and solution.

Chemical Reactions and Properties

Chemically, 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine compounds are versatile intermediates. They undergo various nucleophilic and electrophilic substitutions due to the reactive nature of the pyrazine and pyrrole rings. For example, palladium-catalyzed cross-coupling reactions enable the functionalization of these cores with aryl, heteroaryl, and alkyl groups, expanding the chemical diversity of the derived compounds (Castellote et al., 2004).

Scientific Research Applications

  • Synthesis of Novel Alkaloid Analogues : This compound is a key starting material for synthesizing novel analogues of natural alkaloid peramine (Voievudskyi et al., 2016).

  • Vascular Smooth Muscle Relaxants and Antihypertensive Agents : Derivatives like tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines can relax K+-depolarized aortic smooth muscle and demonstrate antihypertensive activity (Abou-Gharbia et al., 1984).

  • Asymmetric Synthesis : Useful in the asymmetric synthesis of 1,2,3,4-tetrahydropyrrole[1,2-a]pyrazines (Gualandi et al., 2011).

  • Synthesis of Chiral Tetrahydropyrrolo[1,2-a]pyrazines : Asymmetric hydrogenation of this compound is used to synthesize chiral tetrahydropyrrolo[1,2-a]pyrazines, important for their biological activities and medicinal efficacy (Hu et al., 2018).

  • Optically Active Derivative Synthesis : Synthesis of optically active derivatives with up to 96% ee is a potential application (Hu et al., 2017).

  • Novel Pyrrolo[2,1-a]pyrazine Scaffolds : Useful for the synthesis of novel pyrrolo[2,1-a]pyrazine scaffolds (Ghandi et al., 2017).

  • Selective HDAC6 Isoform Inhibitors : Derivative compounds are selective for the HDAC6 isoform and show enhanced inhibitory activity in cells (Blackburn et al., 2014).

  • Antiarrhythmic Activity : Demonstrates high antiarrhythmic activity (Likhosherstov et al., 2003).

  • Experimental Neoplasms Treatment : Certain derivatives are active against experimental neoplasms in mice, attributed to the accumulation of cells at mitosis (Temple et al., 1983).

  • Pyrazine 1,4-Dioxide and 1-Hydroxyimidazole Derivatives : Its condensation leads to the formation of these derivatives (Grigor’eva et al., 1983).

  • Chiral Derivative Synthesis : Iridium-catalyzed hydrogenation provides access to chiral derivatives with up to 95% enantiomeric excess (Huang et al., 2014).

  • Medicinally Interesting Chiral Derivatives : Direct synthesis via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction (He et al., 2011).

  • New Phenylpyrrolizine and Phenylpyrrolopyrazine Derivatives : Efficient synthesis for scientific research applications (Robba et al., 1993).

  • Aldose Reductase Inhibitor Development : AS-3201, a novel aldose reductase inhibitor, shows significant activity in inhibiting porcine lens aldose reductase and diabetic nerve sorbitol accumulation (Negoro et al., 1998).

  • Novel Antiarrhythmia Agents : Compounds like PV-168 and PV-174 have high antiarrhythmic activity, a broad spectrum of action, and low toxicity (Filippova et al., 2003).

  • Polysubstituted [6,6]-Ring Fused Systems : Synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds for accessing various polysubstituted systems (Baron et al., 2005).

  • Alkyl 7-Hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates Synthesis : Efficient, easy to handle method providing good yields (Alizadeh et al., 2014).

  • Synthesis of 8-Aroylpyrrolo[1,2-a]pyrazine-1,6,7(2H)-triones : New analogs of cyclic dipeptides synthesized and studied by X-ray diffraction analysis (Chervyakov et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statement associated with the compound is H302 . Precautionary measures include wearing protective gloves and eye protection, and rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h1-7,9,13-14H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWIBJCTTSRXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377892
Record name 1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

CAS RN

112758-89-1
Record name 1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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